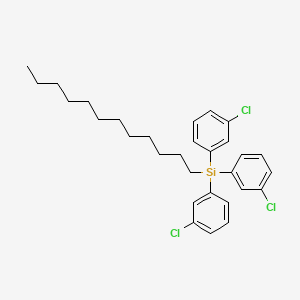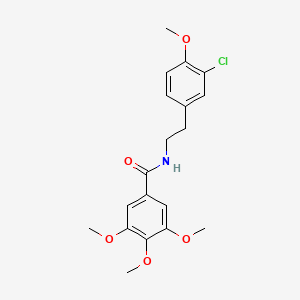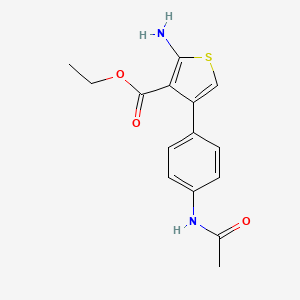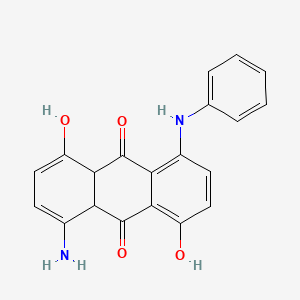
Tris(3-chlorophenyl)(dodecyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-chlorophenyl)(dodecyl)silane is an organosilicon compound with the molecular formula C30H37Cl3Si It is characterized by the presence of three 3-chlorophenyl groups and one dodecyl group attached to a silicon atom
Vorbereitungsmethoden
The synthesis of Tris(3-chlorophenyl)(dodecyl)silane typically involves the reaction of 3-chlorophenylmagnesium bromide with dodecyltrichlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Tris(3-chlorophenyl)(dodecyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 3-chlorophenyl groups can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction: The silicon atom can undergo oxidation to form silanols or siloxanes, while reduction reactions can lead to the formation of silanes.
Hydrolysis: In the presence of water or moisture, this compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tris(3-chlorophenyl)(dodecyl)silane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
Wirkmechanismus
The mechanism of action of Tris(3-chlorophenyl)(dodecyl)silane involves its interaction with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile building block in chemical synthesis. The 3-chlorophenyl groups provide additional reactivity, allowing for further functionalization and modification of the compound. The dodecyl group imparts hydrophobic properties, making the compound useful in applications where water repellency is desired .
Vergleich Mit ähnlichen Verbindungen
Tris(3-chlorophenyl)(dodecyl)silane can be compared with other similar compounds, such as:
Tris(3-fluorophenyl)(dodecyl)silane: Similar structure but with fluorine atoms instead of chlorine, leading to different reactivity and properties.
Tris(3-chlorophenyl)(octadecyl)silane: Longer alkyl chain (octadecyl) compared to dodecyl, affecting its physical properties and applications.
Tetrakis(3-chlorophenyl)silane: Contains four 3-chlorophenyl groups without the dodecyl group, resulting in different chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific combination of functional groups and their impact on its properties and applications.
Eigenschaften
Molekularformel |
C30H37Cl3Si |
|---|---|
Molekulargewicht |
532.1 g/mol |
IUPAC-Name |
tris(3-chlorophenyl)-dodecylsilane |
InChI |
InChI=1S/C30H37Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-21-34(28-18-12-15-25(31)22-28,29-19-13-16-26(32)23-29)30-20-14-17-27(33)24-30/h12-20,22-24H,2-11,21H2,1H3 |
InChI-Schlüssel |
XRZGXJXOKUKLGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Si](C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-Hydroxy-2a,2a1,5,5a,6,8a-hexahydro-2H-naphtho[1,8-bc]furan-2-one](/img/structure/B11955708.png)
